what is the chemical structure of Oxazinin 3
what is the chemical structure of Oxazinin 3
This technical guide provides a comprehensive overview of the current scientific understanding of Oxazinin 3, a member of the oxazinin family of marine natural products. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the chemical properties, synthesis, and known biological context of this compound.
Chemical Structure and Properties
Oxazinin 3 is a heterocyclic organic compound belonging to the 3-alkylindoles class. Its chemical identity has been established through spectroscopic methods and is cataloged in chemical databases.
Table 1: Chemical Properties of Oxazinin 3
| Property | Value | Source |
| IUPAC Name | 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one | PhytoBank |
| Chemical Formula | C₁₉H₁₈N₂O₃ | PhytoBank |
| Average Molecular Weight | 322.364 g/mol | PhytoBank |
| Monoisotopic Molecular Weight | 322.131742448 g/mol | PhytoBank |
| SMILES | OC1=CC=C(CC2COC(C3=CNC4=CC=CC=C34)C(=O)N2)C=C1 | PhytoBank |
| InChI Key | WFTQEKLALHHTOX-UHFFFAOYSA-N | PhytoBank |
Synthesis of Oxazinin 3
The total synthesis of Oxazinin 3 was first reported in a 2004 publication in Tetrahedron Letters. This work also established the absolute stereochemistry of the molecule. While the full, detailed experimental protocol from this publication is not publicly available, the reference provides the foundational methodology for the chemical synthesis of this natural product.
Reference:
-
Couladouros, E. A., Moutsos, V. I., & Pitsinos, E. N. (2004). Synthetic studies towards oxazinins. An expedient first total synthesis and proof of the absolute stereochemistry of oxazinin-3. Tetrahedron Letters, 45(41), 7779-7781.
Biological Activity and Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the specific biological activity of Oxazinin 3. However, studies on related compounds within the oxazinin family provide context for its potential bioactivity. For instance, Oxazinin A, a related pseudodimeric natural product, has demonstrated antimycobacterial and cytotoxic activities, as well as modest antagonism of transient receptor potential (TRP) channels.
Table 2: Biological Activity of the Related Compound Oxazinin A
| Activity | Target | IC₅₀ / LC₅₀ | Source |
| Antimycobacterial | Mycobacterium tuberculosis | IC₅₀: 2.9 µM | |
| Cytotoxicity | Human CEM-TART T-cell leukemia line | LC₅₀: 4.7 µM | N/A |
| TRP Channel Inhibition | TRPM8 | IC₅₀: 6.6 µM | N/A |
| TRP Channel Inhibition | TRPV4 | IC₅₀: 50.8 µM | N/A |
It is important to note that these values are for Oxazinin A and not Oxazinin 3. Further research is required to determine the specific biological profile of Oxazinin 3.
Experimental Protocols
Given the absence of specific published protocols for the biological evaluation of Oxazinin 3, a representative protocol for a standard cytotoxicity assay is provided below. This method, a Resazurin-based Cell Viability Assay, is a common and reliable method for assessing the cytotoxic effects of novel compounds.
Resazurin-Based Cell Viability Assay Protocol
1. Objective: To determine the cytotoxic effect of Oxazinin 3 on a selected cancer cell line (e.g., A549, HeLa) by measuring cell viability.
2. Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates
-
Oxazinin 3 stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
3. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Oxazinin 3 in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of Oxazinin 3) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
4. Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression analysis.
Logical Workflow for Natural Product Screening
As the specific signaling pathway for Oxazinin 3 is unknown, the following diagram illustrates a general workflow for the screening and characterization of a novel natural product like Oxazinin 3.
Caption: A generalized workflow for the discovery and development of a natural product drug lead.
Conclusion
Oxazinin 3 is a structurally defined marine natural product with potential for biological activity, as suggested by the properties of related compounds in its class. However, there is a notable gap in the publicly available scientific literature regarding its specific quantitative biological data and mechanism of action. The synthesis of Oxazinin 3 has been achieved, which opens the door for further investigation into its pharmacological properties. Future research efforts are needed to fully characterize the bioactivity of Oxazinin 3 and to explore its potential as a therapeutic agent.
